Boiling Point Differentiation: 3-Octanamine (168.3 °C) vs. 1-Octanamine (179.4 °C) and 2-Octanamine (164.0 °C)
The boiling point of 3-octanamine (168.3 ± 8.0 °C at 760 mmHg) is intermediate between that of 2-octanamine (164.0 ± 0.0 °C) and 1-octanamine (179.4 ± 3.0 °C) [1]. The ~15.4 °C lower boiling point compared to the linear 1-octanamine is a direct consequence of the branched structure, which reduces molecular surface area and intermolecular van der Waals forces. The ~4.3 °C higher boiling point compared to 2-octanamine, where the amine is more centrally located, reflects subtle differences in molecular shape and packing. These differences are not merely academic; they directly impact purification by distillation and compound handling under vacuum or heat.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 168.3 ± 8.0 °C at 760 mmHg |
| Comparator Or Baseline | 2-Octanamine: 164.0 ± 0.0 °C at 760 mmHg; 1-Octanamine: 179.4 ± 3.0 °C at 760 mmHg |
| Quantified Difference | 4.3 °C higher than 2-Octanamine; 11.1 °C lower than 1-Octanamine |
| Conditions | Predicted at 760 mmHg using ACD/Labs Percepta Platform for 3-Octanamine and 2-Octanamine; Experimental for 1-Octanamine |
Why This Matters
This boiling point difference is crucial for selecting appropriate distillation parameters and assessing volatility in formulations or reactions.
- [1] 3-Octanamine. (n.d.). In ChemSpider. Royal Society of Chemistry. Retrieved April 22, 2026, from https://legacy.chemspider.com/Chemical-Structure.476418.html View Source
